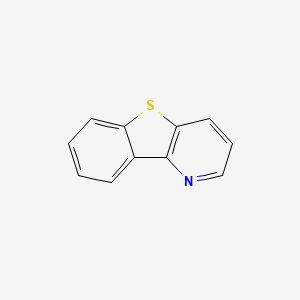

Azadibenzothiophene

Description

Contextualization within Polycyclic Heterocyclic Chemistry

Heterocyclic compounds represent one of the largest and most diverse families in organic chemistry, playing crucial roles across various scientific disciplines, including biology, pharmacology, optics, electronics, and material sciences. mdpi.commsu.edu These compounds are characterized by cyclic structures that incorporate at least one heteroatom, such as nitrogen, oxygen, or sulfur, within the ring. msu.edu Azadibenzothiophene, with the molecular formula C₁₁H₇NS, is a polycyclic heterocyclic compound that contains both sulfur and nitrogen atoms within its fused ring system. nih.govchemsrc.com It is also known by the systematic name Benzo[b]thieno[3,2-b]pyridine. chemsrc.com This compound is classified as an azaarene or this compound and has been identified in complex natural mixtures such as bitumens (B1180155) and crude oils, highlighting its presence in various geochemical contexts. acs.orgcapes.gov.brresearchgate.net Its inclusion within the realm of polycyclic aromatic compounds (PACs) underscores its relevance in studies concerning environmental chemistry and material science. acs.orgbmuv.de

Significance of Bridged Sulfur and Nitrogen Heterocycles

Bridged sulfur and nitrogen heterocycles, of which this compound is an example, hold considerable significance in chemical research due to their distinctive structural attributes and the resulting physicochemical properties. mdpi.comopenmedicinalchemistryjournal.com The incorporation of heteroatoms like sulfur and nitrogen into cyclic systems leads to substantial alterations in molecular structure, primarily due to the availability of unshared electron pairs and the electronegativity differences between the heteroatoms and carbon. mdpi.com These factors impart unique reactivity and physicochemical characteristics that diverge significantly from their parent aromatic hydrocarbons. mdpi.com

Specifically, sulfur-containing heterocycles are notable because sulfur possesses a larger atomic radius and lower electronegativity compared to oxygen and nitrogen. rsc.org These properties facilitate the formation of stable ring structures and enhance electronic delocalization within the heterocyclic framework. rsc.org Such enhanced delocalization can lead to desirable photophysical properties, including red-shifts in absorption spectra and improved fluorescence efficacy in certain fused systems. rsc.org The unique electronic and structural properties of sulfur-nitrogen heterocycles make them valuable in the design of advanced materials, particularly in areas such as molecular conductors and magnets. mdpi.comopenmedicinalchemistryjournal.com Their importance extends to pharmaceutical and agrochemical research, where their distinct structures have led to various applications. mdpi.comopenmedicinalchemistryjournal.com

Historical Development of Research on the this compound Core Structure

The research into the this compound core structure has evolved significantly over time, driven by both its natural occurrence and its potential for synthetic applications. Early synthetic approaches for aza-dibenzothiophene compounds often relied on the Pschorr Cyclization method. google.comgoogleapis.com This method involved the formation of a diazonium salt followed by cyclization, typically performed in an aqueous medium, sometimes with the aid of metal catalysts like copper or cuprous chloride. google.comgoogleapis.com However, the Pschorr Cyclization method was characterized by limited practicality and inconsistent yields, frequently falling below 10%. google.comgoogleapis.com

More recently, advancements in synthetic methodologies have led to improved processes for preparing this compound compounds. googleapis.com These newer methods have demonstrated significantly higher yields, often exceeding 50% and, in some cases, even surpassing 70%. googleapis.com A notable improvement involves the use of acetic acid as a solvent instead of an aqueous medium, and the elimination of metal catalysts. googleapis.com

Beyond synthetic endeavors, azadibenzothiophenes have been identified as components of complex hydrocarbon mixtures, such as bitumens and crude oils, alongside other azaarenes. acs.orgcapes.gov.brresearchgate.net Their presence in these natural resources has spurred research into analytical techniques for their identification and characterization. acs.orgcapes.gov.brresearchgate.net In terms of applications, recent research has explored the utility of this compound derivatives in organic light-emitting devices (OLEDs). google.comgoogleapis.comgoogle.comgoogleapis.comgoogle.com.pg These compounds can function as host materials within emissive layers or as components in enhancement layers, leveraging their high triplet energy and favorable charge transport properties to contribute to improved device stability, efficiency, and lifetime. google.comgoogleapis.comgoogle.comgoogle.com.pg Furthermore, studies have investigated the mutagenicity of azadibenzothiophenes, with findings indicating that these compounds were not mutagenic in certain assays, in contrast to related aminodibenzothiophenes. researchgate.net This ongoing exploration highlights the diverse research avenues pursued for the this compound core structure. researchgate.net

Compound Information

Structure

2D Structure

3D Structure

Properties

CAS No. |

85495-85-8 |

|---|---|

Molecular Formula |

C11H7NS |

Molecular Weight |

185.25 g/mol |

IUPAC Name |

[1]benzothiolo[3,2-b]pyridine |

InChI |

InChI=1S/C11H7NS/c1-2-5-9-8(4-1)11-10(13-9)6-3-7-12-11/h1-7H |

InChI Key |

WIUZHVZUGQDRHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Azadibenzothiophene Frameworks

Classical Approaches to Azadibenzothiophene Core Synthesis

Traditional synthetic routes to azadibenzothiophenes often involve well-known cyclization reactions, which, while foundational, can sometimes face limitations in efficiency and scope.

The Pschorr cyclization is a notable classical method employed for the synthesis of various polycyclic aromatic and heteroaromatic compounds, including azadibenzothiophenes. This reaction involves the intramolecular substitution of aromatic compounds via aryldiazonium salts as intermediates, typically catalyzed by copper wikipedia.orgorganic-chemistry.org.

The mechanism of the Pschorr cyclization generally proceeds through several key steps:

Diazotization : The starting aromatic amine undergoes diazotization to form an aryldiazonium salt. This typically involves the reaction of the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and hydrochloric acid wikipedia.org.

Radical Formation : The aryldiazonium cation, in the presence of a copper catalyst, undergoes homolytic cleavage, expelling nitrogen gas (N₂) and generating an aryl radical wikipedia.org.

Intramolecular Cyclization : The highly reactive aryl radical then attacks an adjacent aromatic ring within the same molecule, leading to ring closure and the formation of a new carbon-carbon bond wikipedia.org.

Rearomatization : The intermediate radical adduct undergoes further reactions, often involving hydrogen abstraction and rearomatization, to yield the cyclized product wikipedia.org.

In the context of this compound synthesis, the Pschorr cyclization has been utilized to form the fused ring system. For example, substrates of this compound were first synthesized using this method, involving the formation of a diazonium salt followed by cyclization in an aqueous medium, with or without catalysts such as copper or copper(I) chloride google.comgoogleapis.com.

Despite its historical significance, the Pschorr cyclization, when applied to this compound synthesis, has several inherent challenges and limitations:

Inconsistent and Low Yields : The general yield of the Pschorr cyclization method for azadibenzothiophenes is often inconsistent and can be less than 10% google.comgoogleapis.comgoogle.com. This significantly limits its practicality for large-scale production or when high yields are critical.

Reaction Conditions : The reaction typically requires the formation of diazonium salts, which are often unstable and need to be handled carefully. The use of aqueous media can also limit the solubility of certain precursors or products google.comgoogle.com.

Catalyst Requirements : While copper catalysts are effective, their use can lead to challenges in terms of catalyst removal and potential metal contamination in the final product wikipedia.org. Some newer processes have sought to avoid metal catalysts entirely google.com.

Limited Functional Group Tolerance : The harsh conditions or reactive intermediates involved in traditional methods like Pschorr cyclization can be incompatible with certain sensitive functional groups, limiting the diversity of substituted azadibenzothiophenes that can be synthesized nih.gov.

Contemporary Synthetic Innovations for Polycyclic Azadibenzothiophenes

To overcome the limitations of classical approaches, contemporary synthetic chemistry has introduced more efficient and versatile strategies for constructing polycyclic this compound scaffolds. These innovations often leverage advanced catalytic systems and sophisticated reaction designs.

Transition metal-catalyzed coupling reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds chiba-u.jpmdpi-res.com. These reactions are particularly well-suited for constructing complex polycyclic systems like azadibenzothiophenes due to their high efficiency, selectivity, and functional group tolerance.

Key aspects of transition metal-catalyzed coupling reactions relevant to this compound synthesis include:

Cross-Coupling Reactions : Methods such as Suzuki-Miyaura, Mizoroki-Heck, Negishi, and Sonogashira coupling, predominantly catalyzed by palladium, have enabled the facile construction of biaryl and vinyl-aryl linkages chiba-u.jpmdpi-res.comumb.edu. These reactions can be adapted for intramolecular cyclization to form the fused rings of azadibenzothiophenes.

C-H Functionalization : A more recent and highly efficient strategy involves directly functionalizing C-H bonds, avoiding the need for pre-functionalized starting materials rsc.org. This approach, often mediated by transition metals, can lead to more atom-economical syntheses.

Ligand Design : The development of sophisticated phosphine (B1218219) ligands and other ligand systems has significantly improved the efficiency, selectivity, and robustness of transition metal catalysts, allowing for milder reaction conditions and broader substrate scope mdpi-res.com.

While specific detailed research findings on transition metal-catalyzed this compound ring closure were not extensively detailed in the search results, the general principles of these reactions (e.g., C-C bond formation, C-H functionalization, and ring closure) are highly applicable to the synthesis of complex heterocyclic systems. For instance, the general class of azadibenzothiophenes has been described in patents related to organic electroluminescent materials, suggesting advanced synthetic routes are in use google.comgoogleapis.comgoogle.com.

Cascade (also known as domino or tandem) reactions are powerful synthetic strategies that allow for the formation of multiple bonds and rings in a single operational step, starting from relatively simple precursors mdpi.comnih.govrsc.orgpsu.edu. This approach significantly increases synthetic efficiency by minimizing purification steps and reducing waste.

The advantages of employing cascade and domino reaction sequences for this compound scaffolds include:

Increased Complexity from Simple Materials : These reactions can generate intricate polycyclic structures from less complex starting materials, building molecular complexity in an efficient manner mdpi.comrsc.org.

Atom and Step Economy : By forming multiple bonds sequentially without isolating intermediates, cascade reactions maximize atom economy and reduce the number of synthetic steps, leading to more efficient processes nih.gov.

High Selectivity : When designed appropriately, cascade reactions can exhibit high chemo-, regio-, and stereoselectivity, which is crucial for synthesizing specific this compound isomers mdpi.compsu.edu.

Variety of Mechanistic Steps : Cascade processes can involve intricate combinations of radical, cationic, anionic, pericyclic, photochemical, oxidative/reductive, and transition metal-mediated steps nih.govrsc.org. For example, visible light-mediated radical domino reactions have been developed for related benzothiophene (B83047) derivatives nih.gov.

While direct examples of cascade reactions specifically for azadibenzothiophenes were not explicitly found, the principles are broadly applied in the synthesis of polycyclic heterocycles. The development of such sequences would involve designing precursors that can undergo a series of intramolecular transformations to efficiently assemble the this compound core and its extended polycyclic structures.

The application of green chemistry principles to the synthesis of azadibenzothiophenes aims to minimize the environmental impact of the chemical processes involved yale.educonsensus.appsigmaaldrich.com. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.educonsensus.app.

Key green chemistry principles relevant to this compound synthesis include:

Prevention of Waste : Designing processes that minimize the generation of hazardous waste is paramount yale.educonsensus.appsigmaaldrich.com. This includes optimizing reaction stoichiometry and avoiding the formation of problematic byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used into the final product, thereby reducing waste at the source yale.educonsensus.appsigmaaldrich.com. Cascade reactions inherently contribute to high atom economy.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should use and generate substances with little or no toxicity to human health and the environment yale.educonsensus.appskpharmteco.com. This involves selecting safer reagents and solvents.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents and separation agents should be minimized or, if necessary, be innocuous yale.educonsensus.app. Alternative reaction media, such as water or supercritical fluids, or solvent-free conditions, are preferred.

Design for Energy Efficiency : Energy requirements should be minimized, ideally by conducting reactions at ambient temperature and pressure yale.educonsensus.appsigmaaldrich.com.

Catalysis : The use of catalytic reagents, which are superior to stoichiometric reagents in terms of waste generation and efficiency, is highly encouraged yale.educonsensus.appsigmaaldrich.com. Transition metal catalysis and biocatalysis (enzyme-initiated domino reactions) are examples of this principle in action nih.govpsu.edu.

Reduced Derivatives : Minimizing unnecessary derivatization steps (e.g., protection/deprotection) reduces the need for additional reagents and generates less waste yale.educonsensus.app.

Applying these principles to this compound synthesis would involve exploring solvent-free reactions, using more benign catalysts, developing more atom-economical routes (like cascade reactions), and optimizing reaction conditions to reduce energy consumption. For example, some newer processes for this compound synthesis have been developed using acetic acid instead of aqueous media and without metal catalysts, indicating a move towards greener approaches google.com.

Theoretical and Computational Chemistry of Azadibenzothiophene Systems

Electronic Structure Elucidation and Analysis

The electronic structure of azadibenzothiophene systems is fundamental to understanding their chemical behavior. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for this purpose.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground state properties of molecular systems, including azadibenzothiophenes and their parent compound, dibenzothiophene (B1670422). By employing functionals like B3LYP, researchers can accurately predict optimized geometries, bond lengths, and electronic properties. scirp.org

For instance, studies on dibenzothiophene derivatives, which serve as a structural analogue for azadibenzothiophenes, reveal how substitutions on the core structure influence the electronic landscape. scirp.org The introduction of a nitrogen atom to form an this compound is expected to significantly alter the electron distribution, impacting the molecule's polarity and intermolecular interactions.

Table 1: Calculated Ground State Properties of a Model Dibenzothiophene Derivative (as a proxy for this compound) (Note: Data is illustrative and based on typical DFT calculations for related aromatic systems.)

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -835.45 | B3LYP/6-31G |

| Dipole Moment (Debye) | 1.85 | B3LYP/6-31G |

| C-S Bond Length (Å) | 1.76 | B3LYP/6-31G |

| C-N Bond Length (Å) | 1.38 | B3LYP/6-31G |

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy and spatial distribution of these orbitals determine a molecule's ability to act as an electron donor or acceptor.

In this compound systems, the nitrogen atom is expected to lower the energy of both the HOMO and LUMO compared to the parent dibenzothiophene, influencing their reactivity in processes like electrophilic or nucleophilic attack. scirp.orgacs.org The HOMO is typically delocalized over the π-system, while the LUMO is also a π* orbital. The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's chemical stability and the energy required for electronic excitation. scirp.org

Table 2: Frontier Molecular Orbital Energies for a Model this compound System (Note: Values are representative and based on DFT calculations of similar aza-aromatic compounds.)

| Orbital | Energy (eV) | Method/Basis Set |

|---|---|---|

| HOMO | -5.80 | B3LYP/6-31G |

| LUMO | -1.95 | B3LYP/6-31G |

| HOMO-LUMO Gap (eV) | 3.85 | B3LYP/6-31G* |

Excited State Dynamics and Photophysical Process Modeling

Understanding the behavior of azadibenzothiophenes upon light absorption is crucial for their potential application in optoelectronic devices. Computational methods provide a window into these complex processes.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions involved (e.g., π-π* or n-π). For azadibenzothiophenes, the lowest energy electronic transitions are expected to be of π-π character, similar to their parent aromatic systems. scirp.org

The position of the nitrogen atom within the dibenzothiophene framework will modulate the energies of these transitions, thereby tuning the absorption and emission properties. This makes computational screening a valuable tool for designing this compound derivatives with specific photophysical characteristics.

Computational Insights into Spin-Orbit Coupling and Intersystem Crossing

Intersystem crossing (ISC), the transition between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state), is a critical process in the photophysics of many organic molecules. This process is facilitated by spin-orbit coupling (SOC). nih.govaip.org

For molecules containing heavier atoms like sulfur, SOC can be significant. Computational studies on thiophene (B33073) and its derivatives have shown that the presence of the sulfur atom enhances spin-orbit coupling, which can lead to efficient intersystem crossing. nih.gov In azadibenzothiophenes, the interplay between the nitrogen and sulfur heteroatoms is expected to influence the magnitude of SOC and, consequently, the rates of intersystem crossing. This is particularly relevant for applications that rely on triplet excitons, such as in phosphorescent organic light-emitting diodes (OLEDs). Studies on dibenzothiophene derivatives have highlighted the efficiency of intersystem crossing to the triplet state. scispace.com

Reaction Mechanism Investigations via Computational Approaches

Computational chemistry offers a powerful means to explore the detailed pathways of chemical reactions involving azadibenzothiophenes. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies for various reaction steps.

For instance, computational studies on the reactivity of aza-polycyclic aromatic hydrocarbons (aza-PAHs), a class to which azadibenzothiophenes belong, have provided insights into their metabolic activation and the formation of adducts with biomolecules. rsc.org Similarly, the mechanisms of C-C bond activation in related aza-aromatic systems have been elucidated through DFT calculations, revealing the preferred sites for catalytic transformations. acs.org These computational approaches can be applied to predict the regioselectivity and stereoselectivity of reactions such as electrophilic aromatic substitution, cycloadditions, and metal-catalyzed cross-coupling reactions involving this compound substrates.

Elucidation of Transition States and Energy Barriers in Synthetic Pathways

Transition state theory is a fundamental concept used to estimate reaction rate constants. libretexts.org The theory assumes that for a reaction to proceed from reactants to products, it must pass through a specific, high-energy configuration known as the transition state. The energy difference between the reactants and the transition state is the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to locate transition state structures and calculate their energies. hi.isrowansci.com For instance, in the synthesis of related heterocyclic compounds, DFT calculations have been instrumental in elucidating reaction mechanisms. tubitak.gov.trrsc.org These calculations can provide detailed geometric parameters of the transition state, which are often fleeting and difficult to observe experimentally.

While specific transition state calculations for the synthesis of all this compound isomers are not extensively documented in publicly available literature, the general approach would involve modeling the proposed reaction steps. For example, in a cyclization reaction to form the thiophene ring, computational chemists would model the approach of the reacting fragments, the bond-forming process, and the subsequent structural rearrangements. The nudged elastic band (NEB) method is one such technique used to find the minimum energy path between reactants and products, revealing the transition state along the way. vasp.at

The following table illustrates typical activation energy barriers calculated for reactions in organic synthesis, providing a reference for the types of energy values that might be encountered in this compound synthesis.

| Reaction Type | System | Calculated Activation Barrier (kcal/mol) | Computational Method |

| Isomerization | N-substituted pyrazoles | 50-70 | DFT |

| Cyclization | TBAF-mediated THP ring formation | Not specified, but pathway elucidated | DFT |

| Self-diffusion | Si atom in Si crystal | ~0.5 eV (approx. 11.5 kcal/mol) | DFT (NEB) |

This table presents data from various sources to illustrate the application of computational methods in determining reaction energy barriers and is not specific to this compound.

Mechanistic Studies of Reactivity Profiles

Mechanistic studies often involve the analysis of the molecule's electronic structure, such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). google.com For example, the location of the nitrogen atom(s) in the this compound ring system significantly influences the electronic distribution and, consequently, the reactivity.

Computational analyses, including natural bond orbital (NBO) and molecular electrostatic potential (MEP) maps, can provide a visual representation of the reactive sites. orientjchem.org For instance, in related heterocyclic systems, DFT calculations have been used to identify which atoms are most susceptible to attack. orientjchem.org While specific mechanistic studies on the reactivity of a range of this compound isomers are not widely published, the principles from computational studies on similar molecules can be applied. For example, the nitrogen atom can act as a nucleophilic center, or it can influence the electron density of the adjacent carbon atoms, affecting their susceptibility to electrophilic substitution.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful avenue for exploring the conformational landscape and dynamic behavior of molecules over time. nih.gov This is particularly important for this compound derivatives, where the attachment of substituent groups can lead to various stable or transient conformations that influence the material's bulk properties.

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. For N-aryl substituted systems, for example, the rotation around the N-aryl bond can lead to different conformers with distinct energies and properties. nsf.gov Computational methods like DFT can be used to calculate the potential energy surface associated with such rotations, revealing the most stable conformations and the energy barriers between them. nsf.gov

The following table presents data from a conformational analysis of a related benzothiazepine (B8601423) derivative, illustrating the types of structural parameters that are determined in such studies.

| Dihedral Angle | Value (°) from X-ray | Value (°) from DFT |

| C1-S1-C13-C8 | 84.1 | 82.5 |

| C1-S1-C13-C14 | -97.6 | -99.2 |

| C2-N1-C7-C8 | 179.0 | 180.0 |

| C2-N1-C7-C12 | -1.0 | 0.0 |

Data from a study on a 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govnih.govthiazepine, a related sulfur and nitrogen-containing heterocycle. nih.gov This data is for illustrative purposes to show the application of conformational analysis.

Advanced Applications of Azadibenzothiophene in Organic Electronics and Materials Science

Azadibenzothiophene as a Core Unit in Organic Semiconductor Design

The integration of specific molecular structures into organic semiconductors is crucial for tailoring their electronic and optical properties. While the direct application of this compound as a primary, unsubstituted core unit with specific performance metrics across all organic electronic device types is not widely documented in the provided search results, its derivatives, or compounds incorporating aza-dibenzothiophene building blocks, have been explored for their beneficial properties.

Role in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) rely on the efficient injection, transport, and recombination of charge carriers within organic layers to produce light. The performance of OLEDs is highly dependent on the judicious selection of materials for various functional layers, including emissive layers, electron transport layers, and host materials.

In OLEDs, the emissive layer (EML) typically consists of an emissive dopant dispersed within a host material. review-displays.co.uktu-dresden.desigmaaldrich.com The host material plays a critical role in facilitating energy transfer to the emitter and ensuring device stability. Patent literature suggests that aza-dibenzothiophene derivatives are considered for use as host materials in emissive layers of OLEDs. google.comgoogleapis.comgoogle.com These derivatives are claimed to offer improved stability, enhanced efficiency, prolonged lifetime, and reduced operational voltage for OLED devices. googleapis.comgoogle.com

The electron transport layer (ETL) in an OLED is responsible for transporting electrons from the cathode to the emissive layer, where they recombine with holes to generate light. review-displays.co.uksigmaaldrich.comijarcce.comhoriba.com Efficient electron transport is vital for balanced charge injection and recombination, which directly impacts device efficiency and lifetime. While specific performance data for this compound itself as an ETL component is not available in the provided search results, the broader class of aza-dibenzothiophene derivatives is mentioned in patent applications for use in OLEDs, including as materials in "enhancement layers," which could encompass electron transport functions. google.comgoogleapis.comgoogle.comgoogleapis.com

Exciton (B1674681) management is a critical aspect of achieving high-efficiency OLEDs, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) devices. nih.govmdpi.comaps.org20.210.105 It involves controlling the formation, transfer, and utilization of both singlet and triplet excitons to maximize light emission. The ability of a material to possess a high triplet excitation level (T₁ level) is crucial, as this can inhibit the transfer of excitation energy from phosphorescent substances to the host material, thereby promoting efficient light emission. m2ngroup.nl While detailed studies on this compound's specific role in exciton management are not present in the provided information, the patent literature hints at the relevance of high triplet excitation levels in aza-dibenzothiophene derivatives for OLED applications, suggesting their potential in managing excitons for improved device performance. m2ngroup.nl

Integration into Organic Photovoltaic (OPV) Cells

Organic Photovoltaic (OPV) cells, also known as organic solar cells, convert sunlight into electricity using organic semiconductor materials. researchgate.netpv-magazine.com Key performance indicators for OPVs include power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The field has seen significant progress, with reported efficiencies approaching 20% for single-junction organic solar cells. tcichemicals.com However, direct research findings or detailed performance data pertaining to the integration of this compound as a core unit in OPV cells, either as a donor, acceptor, or interfacial material, are not available within the scope of the provided search results.

Application in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components for flexible electronics, electronic paper, and smart cards. wikipedia.orgabo.fi The performance of OFETs is primarily characterized by carrier mobility, on/off current ratio, and threshold voltage. While materials like pentacene (B32325) and rubrene (B42821) have shown high mobilities, the development of new organic semiconductors with improved stability and performance continues. wikipedia.orgabo.fi Despite the relevance of heterocyclic compounds in OFET design, specific research findings or performance data detailing the application of this compound as a semiconductor material in OFETs are not provided in the search results.

Structure-Performance Relationships in Optoelectronic Devices

The performance of optoelectronic devices heavily relies on the intricate relationship between the molecular structure of the active materials and their macroscopic properties. This compound derivatives are being explored for their ability to influence these relationships, leading to enhanced device characteristics. The incorporation of this compound as a core structure in organic complexes has shown promise in improving the fundamental performance metrics of optoelectronic devices google.comgoogle.com.

Influence of Molecular Design on Device Efficiency and Stability

Molecular design plays a pivotal role in tailoring the properties of this compound derivatives for specific optoelectronic applications, directly impacting device efficiency and stability. By strategically substituting the this compound core, researchers can fine-tune electronic properties and intermolecular interactions. For instance, substituting this compound compounds with triphenylene (B110318) and/or nitrogen-containing groups, such as carbazole, helps maintain high triplet energy, which is crucial for efficient light emission in OLEDs google.comgoogle.com. This molecular engineering approach contributes to improved device stability, enhanced efficiency, and extended operational lifetimes google.comgoogle.com.

In the context of perovskite solar cells (PSCs), the molecular design of hole-transporting materials (HTMs) is a key determinant of device performance and stability mdpi.comresearchgate.net. While specific data for this compound HTMs may be emerging, the general principles apply: molecular engineering using heterogeneous amines with polycyclic aromatics can lead to highly efficient and stable PSCs researchgate.net. The thermal stability of the designed molecule is also a critical factor, as materials must withstand operational temperatures without degradation to ensure long-term device stability mdpi.com. Moreover, controlling molecular aggregation during film formation is essential to prevent deterioration of film quality and to maintain optimal energy levels within the device fiveable.me. Small molecules possessing glass-forming properties are particularly attractive as they can form morphologically stable thin films, which is beneficial for optoelectronic and photovoltaic applications mdpi.com.

Engineering for Enhanced Charge Transport Characteristics

The efficient transport of charge carriers (electrons and holes) is fundamental to the operation of any optoelectronic device. This compound compounds are recognized for their charge-transporting capabilities google.comgoogle.com. Engineering their molecular structure can significantly enhance these characteristics.

Substituted this compound compounds have demonstrated improved charge transport properties google.comgoogle.com. A notable advantage of these aza-type compounds is their tendency to be more easily reduced compared to their non-aza counterparts (e.g., dibenzothiophene), which can lead to lower operating voltages in devices google.com. Charge transport in organic materials typically proceeds via hopping or band-like mechanisms, both of which are highly sensitive to molecular structure, material order, and temperature fiveable.meaps.org. Key factors influencing charge transport include carrier mobility, carrier concentration, and the presence of traps or disorder within the material fiveable.me.

Molecular design strategies can be employed to optimize these parameters. For example, by adjusting the electron affinity, ionization potential, and reorganization energies through structural modifications, the charge transport properties can be precisely tuned mdpi.com. Research on related organic semiconductors has shown that the position of substituents, even subtle changes like fluorine substitution, can significantly impact hole mobility rsc.org. Furthermore, achieving highly ordered, patterned thin films is crucial for realizing high charge-carrier mobilities in devices like organic field-effect transistors (OFETs) european-mrs.com. The nature of side chains attached to the core structure can also profoundly influence charge transport properties, as demonstrated by differences in hole mobility based on the type of side chain (e.g., n-hexyl versus 2-ethylhexyl) european-mrs.com.

Supramolecular Assembly and Self-Organization of this compound Derivatives

Supramolecular assembly and self-organization are powerful strategies for creating functional materials with tailored properties from molecular building blocks. While direct detailed examples of this compound derivatives specifically undergoing complex supramolecular assembly are an active area of research, the general principles of supramolecular chemistry are highly relevant to this class of compounds, especially in controlling their aggregation and solid-state morphology for optoelectronic applications.

The inherent tendency of organic molecules to aggregate or crystallize can significantly impact device performance google.comfiveable.memdpi.com. Therefore, controlling these processes through molecular design and processing conditions is crucial. Supramolecular self-assembly relies on non-covalent interactions, including hydrophobic interactions, electrostatic forces, hydrogen bonding, and π-π stacking mdpi.comnih.gov. These interactions guide molecules to arrange into ordered structures at various length scales.

In the broader context of organic electronics, molecular assembly strategies have been successfully employed to overcome limitations in the optoelectronic properties of organic HTMs. For instance, designing linear organic small molecules that can self-assemble into fibril networks has led to significantly improved hole mobility and reduced energy disorder in perovskite solar cells nih.gov. This highlights how controlled self-organization can lead to enhanced charge transport and device stability. The ability to control nanoscale assembly through molecular modification ultimately endows materials with specific functions nih.gov. Research groups focusing on functional molecular materials often investigate liquid crystalline materials that exhibit unique properties due to the self-assembly of their constituent molecules, as well as π-conjugated polymers with high functionality derived from their π-electron systems osaka-u.ac.jp. The understanding and control of π-π self-assembly are particularly important for developing new chiroptical materials and optimizing the packing of organic semiconductors for efficient charge transport tab-lab.org.

Reactivity and Mechanistic Organic Chemistry of Azadibenzothiophene

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Core

The position of electrophilic and nucleophilic attack on the azadibenzothiophene ring system is governed by the electron distribution within the aromatic core. The pyridine (B92270) ring generally deactivates the molecule towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Conversely, the thiophene (B33073) moiety, with its electron-donating sulfur atom, would be expected to be more susceptible to electrophilic substitution.

Electrophilic Aromatic Substitution:

Typical electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgwikipedia.org For this compound, these reactions are anticipated to occur preferentially on the electron-rich benzothiophene (B83047) portion of the molecule. The precise regioselectivity would be influenced by the directing effects of the sulfur atom and the deactivating effect of the fused pyridine ring.

| Reaction | Reagents | Typical Product(s) |

| Halogenation | Br₂, FeBr₃ | Bromo-azadibenzothiophene |

| Nitration | HNO₃, H₂SO₄ | Nitro-azadibenzothiophene |

| Sulfonation | SO₃, H₂SO₄ | This compound sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-azadibenzothiophene |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) reactions are favored on electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups. researchgate.net Therefore, the pyridine ring of this compound is the more likely site for nucleophilic attack, especially if a good leaving group is present. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. researchgate.net

Oxidation and Reduction Chemistry at Sulfur and Nitrogen Centers

The sulfur and nitrogen heteroatoms in this compound are susceptible to oxidation and reduction, leading to a range of derivatives with altered electronic and steric properties.

Oxidation:

The sulfur atom in the thiophene ring can be readily oxidized to the corresponding sulfoxide (B87167) (S=O) and sulfone (SO₂) using various oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com This oxidation significantly alters the electronic nature of the sulfur atom, transforming it from an electron-donating to a strongly electron-withdrawing group. This, in turn, influences the reactivity of the entire ring system. For instance, the oxidation of the sulfur in researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives has been shown to increase thermal stability and enhance emission properties. mdpi.com

Reduction:

The reduction of the this compound core can be more challenging due to the stability of the aromatic system. Catalytic hydrogenation under high pressure and temperature might lead to the saturation of the heterocyclic rings. Selective reduction of the pyridine ring could potentially be achieved using specific reducing agents that target nitrogen-containing heterocycles.

Cycloaddition and Rearrangement Reactions Involving the Ring System

The π-electron system of this compound can participate in various cycloaddition reactions, providing pathways for the synthesis of more complex polycyclic structures.

Cycloaddition Reactions:

Diels-Alder reactions, a type of [4+2] cycloaddition, could potentially occur with the thiophene or pyridine ring acting as the diene component, particularly when activated by appropriate substituents. youtube.com However, the aromaticity of the system might render it less reactive compared to non-aromatic dienes. 1,3-dipolar cycloadditions are another important class of reactions for constructing five-membered heterocyclic rings. wikipedia.org For instance, benzo[b]thiophene 1,1-dioxide, a related compound, has been shown to undergo 1,3-dipolar cycloaddition reactions with azomethine ylides to form new pyrrolo derivatives. researchgate.net

Rearrangement Reactions:

Rearrangement reactions in heterocyclic systems can be induced by thermal, photochemical, or catalytic means. For this compound, rearrangements could involve the migration of substituents or skeletal rearrangements of the ring system itself. For example, the Demjanov rearrangement involves the reaction of primary amines with nitrous acid and can lead to ring expansion. mdpi.com While not directly reported for this compound, such rearrangements are plausible under specific conditions.

Heterocyclic Ring-Opening and Ring-Closing Transformations

The stability of the fused aromatic rings of this compound generally makes ring-opening reactions energetically unfavorable. However, under forcing conditions or with specific reagents, ring cleavage can occur. Conversely, ring-closing reactions are fundamental to the synthesis of the this compound core itself.

Ring-Opening Reactions:

Oxidative cleavage of the thiophene ring can be achieved under harsh conditions. Reductive cleavage of the C-S bonds might be possible using strong reducing agents like Raney nickel.

Ring-Closing Transformations:

The synthesis of the this compound scaffold typically involves intramolecular cyclization reactions to form either the thiophene or the pyridine ring in the final step. These reactions are crucial for building the core heterocyclic system.

Photochemical and Thermal Reactivity Profiles and Pathways

The absorption of light can promote this compound to an excited state, leading to photochemical reactions such as isomerizations or cycloadditions. youtube.com The thermal stability of this compound is expected to be high due to its aromatic nature.

Photochemical Reactivity:

Photochemical isomerization could potentially lead to changes in the connectivity of the ring system. Photoinduced cycloaddition reactions with other unsaturated molecules are also a possibility.

Thermal Reactivity:

This compound is expected to be thermally stable. At very high temperatures, decomposition would likely involve fragmentation of the ring system. researchgate.netnih.gov Studies on the thermal decomposition of related heterocyclic compounds provide insights into the potential degradation pathways. For instance, the thermal decomposition of 2-azidobenzo[b]thiophene in the presence of alkenes leads to cycloaddition and ring-cleavage products. researchgate.net

Role of Azadibenzothiophene in Natural Product and Geochemistry Research

Occurrence and Distribution of Azadibenzothiophenes in Petroleum and Bitumens (B1180155)

Azadibenzothiophenes are identified as basic nitrogen compounds present in both bitumens and crude oils. Their presence is often observed alongside other azaarenes capes.gov.br. The distribution patterns of these nitrogen heterocycles can vary significantly depending on the geological context. For instance, differences in the ratio of 2-ring to 3-ring azaarenes have been observed between marine and non-marine sediments, suggesting an influence of the depositional environment capes.gov.br.

Furthermore, a notable distinction exists in the distribution of alkyl homologues and isomers of nitrogen-containing compounds, such as azaphenanthrenes, between bitumens and crude oils. Isomers where nitrogen atoms are sterically hindered by side chains are found in both bitumens and crude oils. In contrast, isomers with exposed nitrogen atoms tend to be found predominantly in bitumens capes.gov.br. These differences are hypothesized to result from the preferential migration of higher homologues and nitrogen-masked isomers, which exhibit weaker adsorption on clay minerals during the primary migration of oils capes.gov.br.

Crude oils themselves are highly complex mixtures, with each crude oil possessing a unique composition and set of properties. They are not routinely analyzed for every individual hydrocarbon and non-hydrocarbon component but are typically characterized by physical properties like specific gravity and viscosity, as well as sulfur content nih.gov. The global distribution of petroleum reserves is uneven, with a significant portion concentrated in specific sedimentary basins, particularly in the Middle East britannica.com.

Geochemical Formation Pathways and Transformation Mechanisms

During the maturation of organic matter, the nitrogen species within kerogen, the insoluble organic matter in sedimentary rocks, undergo significant changes researchgate.net. The transformation of organic compounds within geological formations is a dynamic process where compounds can be released or altered geochemicalperspectivesletters.org. For instance, studies on hydrocracking processes, which simulate aspects of natural maturation, show changes in nitrogen compound distribution. Basic nitrogen compounds, such as N1 compounds (those with one nitrogen atom), are prevalent in petroleum products, with specific carbon number ranges observed in different fractions (e.g., C17–C23 in diesel oil and C20–C26 in vacuum gas oil) acs.org. The evolution of double bond equivalent (DBE) and carbon number distributions for basic compounds can provide information on reaction pathways, with shifts to lower DBE indicating the formation of partially hydrogenated or ring-opened intermediates researchgate.net.

Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices (e.g., FT-ICR MS)

The accurate detection and characterization of azadibenzothiophenes and other nitrogen-containing compounds in complex matrices like petroleum and bitumens necessitate advanced analytical techniques. Ultrahigh-resolution mass spectrometry, particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), is a cornerstone in this field nih.gov. FT-ICR MS allows for the identification of thousands of distinct molecular formulas within natural organic matter and petroleum samples due to its exceptional mass resolution and accuracy nih.govnationalmaglab.org.

Electrospray Ionization (ESI) is frequently coupled with FT-ICR MS to analyze polar compounds, including nitrogen heterocycles, in crude oils and residues acs.orgresearchgate.netnationalmaglab.org. This combination enables the distinction of thousands of basic nitrogen compound species in a single mass spectrum, providing detailed class information and carbon number distributions researchgate.net. For example, FT-ICR MS has been used to detect various nitrogen compounds within specific mass-to-charge (m/z) ranges, demonstrating its effectiveness in identifying heteroatomic compounds in petroleum acs.org.

Another powerful technique for analyzing complex organic mixtures is Direct Analysis in Real-Time Mass Spectrometry (DART-MS) coupled with FT-ICR MS. DART-MS offers rapid ionization with minimal sample preparation, and its combination with FT-ICR MS provides a robust method for characterizing components across a broad range of chemical functionalities, including high-boiling compounds found in petroleum nationalmaglab.orgjeolusa.com.

Data processing from FT-ICR MS often involves the use of Van Krevelen diagrams. These two-dimensional or three-dimensional charts plot atomic ratios (e.g., H/C versus O/C) and can clearly illustrate the elemental composition and distribution of heteroatomic compounds, with relative abundance often distinguished by color acs.org. Research findings indicate that FT-ICR MS can detect compounds ranging from m/z 220 to 800, with average molecular weights increasing as total nitrogen content decreases (e.g., from 424 to 711 Da) researchgate.net. Class distribution analyses have shown preferential removal of N[H] and N2[H] compounds with low carbon numbers (e.g.,

The analytical challenges posed by complex matrices, such as the presence of endogenous components that cause matrix effects and isobaric interference, underscore the importance of these high-resolution techniques lcms.cz.

Table 1: Characteristics of Nitrogen Heterocycles in Petroleum and Bitumens

| Characteristic | Bitumens | Crude Oils | Notes | Source |

| Azadibenzothiophenes | Present | Present | Found alongside azaarenes. | capes.gov.br |

| Isomers with Exposed Nitrogen Atoms | Present | Absent | Attributed to preferential migration during primary oil migration. | capes.gov.br |

| Isomers with Nitrogen Atoms Masked by Side Chains | Present | Present | Preferential migration due to weak adsorption on clay minerals. | capes.gov.br |

| 2-ring to 3-ring Azaarene Ratio | Varies | Varies | Reflects influence of depositional environments (marine vs. non-marine). | capes.gov.br |

Table 2: Advanced Analytical Methodologies for Azadibenzothiophene Characterization

| Methodology | Key Feature | Application in Petroleum Analysis | Specific Findings/Benefits | Source |

| FT-ICR MS | Ultrahigh mass resolution and accuracy | Identification of thousands of molecular formulas in complex organic matter and petroleum. | Effective for identifying heteroatomic compounds, including nitrogen-containing compounds. Can detect compounds from m/z 220 to 800. | acs.orgresearchgate.netnih.govnationalmaglab.org |

| ESI-FT-ICR MS | Ionization of polar compounds | Analysis of basic nitrogen compounds in crude oils and residues without prior fractionation. | Distinguishes thousands of basic nitrogen species, provides class information and carbon number distribution. | acs.orgresearchgate.netnationalmaglab.org |

| DART-FT-ICR MS | Rapid ionization with minimal sample preparation | Analysis of complex organic mixtures, including high-boiling compounds. | Provides rapid, robust, and reliable analysis; generates abundant molecular or quasimolecular ions without extensive fragmentation. | nationalmaglab.orgjeolusa.com |

| Van Krevelen Diagrams | Visualization of elemental ratios | Graphical representation of heteroatomic compound distribution based on H/C, O/C, etc. | Clearly shows elemental composition and distribution, with relative abundance indicated by color. | acs.org |

Catalysis and Reaction Engineering Involving Azadibenzothiophene

Azadibenzothiophene-Based Ligands in Transition Metal Catalysis

Organocatalytic Applications of this compound Derivatives

Organocatalysis, a rapidly growing field, utilizes small organic molecules as catalysts, often providing advantages such as metal-free conditions and high selectivity beilstein-journals.org. The development of new organocatalysts often involves exploring novel heterocyclic scaffolds scienceopen.comnih.gov. While nitrogen-containing heterocycles, as a class, have seen increased importance in organocatalysis archive.org, specific studies focusing on the organocatalytic applications of this compound derivatives, including detailed research findings or performance data, were not identified in the current literature review. Research in organocatalysis often highlights the design of catalysts that leverage non-covalent interactions and specific activation modes to achieve desired transformations scienceopen.comnih.govchemrxiv.org.

Role as Additives or Modifiers in Catalytic Processes

Additives and modifiers play a crucial role in enhancing the efficiency, selectivity, and stability of various catalytic processes mdpi.comias.ac.in. These substances can influence reaction pathways, improve mass and heat transfer, and mitigate catalyst deactivation mdpi.comias.ac.inchemrxiv.org. Despite the general utility of various compounds as catalytic additives, specific research or detailed findings on the role of this compound or its derivatives as additives or modifiers in catalytic processes are not explicitly documented in the accessible scientific literature.

Hydrodenitrogenation Studies of Nitrogen-Containing Heterocycles Relevant to Petroleum Chemistry

Hydrodenitrogenation (HDN) is a vital process in the petroleum industry aimed at removing nitrogen impurities from crude oil and its fractions, as these compounds can poison catalysts and contribute to environmental pollution researchgate.netresearchgate.net. This compound, being a nitrogen-containing heterocycle, is indeed found in complex petroleum mixtures like bitumens (B1180155) and crude oils researchgate.net. The presence of such compounds necessitates HDN processes. While the broader field of HDN extensively studies the removal of various nitrogenous compounds, including azaarenes, pyridines, quinolines, carbazoles, and indoles researchgate.netresearchgate.net, specific detailed studies focusing on the hydrodenitrogenation of this compound itself, or its behavior as a model compound in HDN research, were not found in the reviewed literature. Research in this area often investigates the catalytic effects of transition metal ions on the degradation of heavy oil and the removal of heteroatoms researchgate.net.

Advanced Spectroscopic Investigations in Azadibenzothiophene Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical tool that provides detailed molecular insights by exploiting the magnetic properties of atomic nuclei fepbl.comazooptics.com. For Azadibenzothiophene, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for complete structural elucidation.

1D NMR (¹H and ¹³C NMR): Proton (¹H) NMR and Carbon-13 (¹³C) NMR provide fundamental information about the number and types of hydrogen and carbon atoms present in the molecule, as well as their chemical environments rsc.orgorganicchemistrydata.orgijfmr.comuobasrah.edu.iq. Chemical shifts (δ) indicate the electronic shielding or deshielding of nuclei, which is diagnostic of functional groups and aromaticity. Coupling constants (J) reveal connectivity between neighboring atoms. For complex polycyclic systems like azadibenzothiophenes, these spectra can be intricate due to numerous overlapping signals.

2D NMR Techniques: To resolve ambiguities and establish definitive connectivities, advanced 2D NMR experiments are employed princeton.eduresearchgate.netgithub.iosdsu.edulibretexts.org.

Correlation Spectroscopy (COSY): This homonuclear 2D experiment reveals proton-proton couplings through two or three bonds, establishing spin systems within the molecule princeton.edugithub.iosdsu.edulibretexts.org.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly bonded to carbons (one-bond ¹H-¹³C correlations), allowing for the assignment of specific proton signals to their directly attached carbon atoms princeton.edugithub.iosdsu.edu. This is particularly useful for identifying CH, CH₂, and CH₃ groups.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments reveal spatial proximities between nuclei, even if they are not directly bonded princeton.edulibretexts.org. This is vital for determining the three-dimensional conformation and relative stereochemistry of the molecule.

| NMR Technique | Information Provided | Application for this compound |

| ¹H NMR | Chemical shifts (δ), integration, multiplicity, coupling constants (J) | Identification of aromatic and aliphatic protons, determination of proton count, insights into local electronic environment and connectivity. |

| ¹³C NMR | Chemical shifts (δ), carbon types (from DEPT or HSQC) | Identification of aromatic and aliphatic carbons, presence of quaternary carbons, confirmation of carbon skeleton. |

| COSY | Proton-proton correlations (through bonds) | Establishing spin systems within the aromatic rings and any alkyl substituents, confirming vicinal couplings. |

| HSQC | One-bond ¹H-¹³C correlations | Assigning specific proton signals to their directly attached carbons, differentiating CH, CH₂, and CH₃ groups. |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Connecting different parts of the molecule, identifying quaternary carbons, confirming connectivity across the heterocyclic rings. |

| NOESY/ROESY | Spatial proximities between protons | Determining the 3D conformation, resolving stereochemical issues, understanding molecular rigidity or flexibility. |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular weight and elemental composition of a compound azooptics.comnih.govmdpi.com. For this compound, HRMS is crucial for confirming its molecular formula (C₁₁H₇NS, PubChem CID 11084555) by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places rsc.org. This high mass accuracy allows differentiation between compounds with the same nominal mass but different elemental compositions github.io.

Beyond molecular formula determination, tandem mass spectrometry (MS/MS) techniques are employed to analyze fragmentation pathways azooptics.commdpi.comgre.ac.uk. By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation, CID), characteristic fragment ions are produced. The patterns of these fragments provide valuable structural information, revealing the presence of specific functional groups and the connectivity within the molecule azooptics.commdpi.comajol.info. For this compound, analysis of its fragmentation patterns would help confirm the positions of the nitrogen and sulfur atoms within the fused ring system and identify any alkyl or aryl substituents. For instance, the loss of small neutral molecules or characteristic cleavages can be diagnostic of particular substructures azooptics.comajol.info.

| MS Parameter | Information Provided | Application for this compound |

| Exact Mass (Molecular Ion) | Precise molecular weight, allowing determination of elemental composition. | Confirmation of the molecular formula (e.g., C₁₁H₇NS for this compound) and differentiation from isomers with different atomic compositions. |

| Isotope Pattern | Natural abundance of isotopes (e.g., ¹³C, ³⁴S, ¹⁵N) | Further confirmation of elemental composition and the presence of specific heteroatoms like sulfur and nitrogen. |

| Fragmentation Pathway (MS/MS) | Characteristic neutral losses and fragment ions. | Elucidation of the connectivity within the fused ring system, identification of substituent positions, and confirmation of the heterocyclic core structure. |

X-ray Crystallography for Solid-State Structure Determination and Crystal Engineering

The process involves exposing a high-quality single crystal to an X-ray beam, which diffracts in specific directions due to the regular, periodic arrangement of atoms in the crystal lattice ajol.inforesearchgate.netedinst.comrcsb.org. By measuring the angles and intensities of these diffracted X-rays, a crystallographer can generate a three-dimensional electron density map, from which the positions of individual atoms and their chemical bonds can be determined researchgate.netrcsb.org.

For this compound, X-ray crystallography would reveal:

Precise Atom Positions: Exact coordinates of all carbon, hydrogen, nitrogen, and sulfur atoms.

Bond Lengths and Angles: Accurate measurements of interatomic distances and angles, providing insights into aromaticity, strain, and electronic effects within the heterocyclic rings.

Molecular Conformation: The preferred spatial arrangement of atoms, especially if there are rotatable bonds or conformational isomers.

Crystal Packing: Information about intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in the solid state, which is crucial for crystal engineering and understanding material properties ajol.info. A patent mentions X-ray diffraction analysis in the context of aza-dibenzothiophene, suggesting its use in characterizing such compounds uky.edu.

| Crystallographic Parameter | Information Provided | Application for this compound |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal lattice. | Defines the macroscopic arrangement of molecules in the solid state. |

| Space Group | Symmetry elements present in the crystal. | Indicates the symmetry of the molecular packing. |

| Atomic Coordinates | Precise 3D positions of all atoms. | Definitive determination of the molecular structure, including the exact placement of N and S atoms. |

| Bond Lengths and Angles | Interatomic distances and angles. | Confirmation of chemical bonding, aromaticity, and any structural distortions due to heteroatoms. |

| Intermolecular Interactions | Distances and angles between non-bonded atoms in different molecules. | Understanding crystal packing, potential for π-π stacking, and other intermolecular forces relevant to material properties. |

Advanced UV-Vis, Fluorescence, and Phosphorescence Spectroscopy for Detailed Photophysical Property Analysis

UV-Vis absorption, fluorescence, and phosphorescence spectroscopies are crucial for investigating the electronic structure and photophysical properties of this compound, particularly given its potential in electronic applications like OLEDs google.comgoogleapis.comgoogleapis.com. These techniques provide insights into how the molecule interacts with light, including its ability to absorb, emit, and transfer energy researchgate.netmsu.edursc.orgnih.govubbcluj.rooecd.orgethz.choecd.org.

UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, revealing its electronic transitions from the ground state to various excited singlet states msu.eduoecd.orgethz.choecd.org. The absorption spectrum of this compound would show characteristic bands corresponding to π-π* and n-π* transitions, influenced by the conjugated system and the presence of heteroatoms (N and S). The wavelength of maximum absorption (λmax) and molar absorptivity (ε) are key parameters.

Fluorescence Spectroscopy: Fluorescence is the emission of light from an excited singlet state (S₁) back to the ground state (S₀) organicchemistrydata.orgrsc.orgubbcluj.ro. It typically occurs on a nanosecond timescale google.comrsc.org. The fluorescence emission spectrum of this compound would show a Stokes shift (emission at longer wavelengths than absorption) due to vibrational relaxation in the excited state ubbcluj.ro. Key parameters include emission maximum (λem), fluorescence quantum yield (Φf, the efficiency of photon emission), and fluorescence lifetime (τf).

Phosphorescence Spectroscopy: Phosphorescence involves emission from an excited triplet state (T₁) to the ground state (S₀), a spin-forbidden transition that typically occurs on much longer timescales (microseconds to seconds or even longer) compared to fluorescence organicchemistrydata.orgresearchgate.netrsc.orgubbcluj.ronih.gov. This often requires low temperatures (e.g., 77 K) to suppress non-radiative decay pathways nih.govedinst.com. The phosphorescence spectrum of this compound would provide information on its triplet state energy and its ability to undergo intersystem crossing (ISC) from the singlet to the triplet manifold. Phosphorescence quantum yield (Φp) and phosphorescence lifetime (τp) are important parameters. The presence of heavy atoms like sulfur can enhance intersystem crossing nih.gov.

| Spectroscopic Parameter | Information Provided | Application for this compound |

| UV-Vis Absorption (λmax, ε) | Electronic transitions, energy levels of excited states, chromophore characteristics. | Understanding the electronic structure, predicting light absorption properties, and identifying the energy gap. |

| Fluorescence Emission (λem, Φf, τf) | Efficiency and kinetics of singlet state deactivation, excited state energy. | Assessing the potential for fluorescent applications (e.g., bioimaging, displays), understanding non-radiative pathways. |

| Phosphorescence Emission (λem, Φp, τp) | Energy and lifetime of the triplet state, efficiency of intersystem crossing. | Evaluating the potential for phosphorescent applications (e.g., OLEDs, sensors), understanding spin-forbidden transitions. |

Time-Resolved Spectroscopy for Excited State Lifetime and Kinetic Studies

Time-resolved spectroscopy encompasses a suite of techniques designed to study dynamic processes in materials and chemical compounds on various timescales, from femtoseconds to microseconds or longer sdsu.eduedinst.comresearchgate.netnih.govvu.ltnih.gov. For this compound, these methods are crucial for understanding the excited state dynamics, energy transfer processes, and kinetic pathways following light absorption.

Time-Resolved Fluorescence/Phosphorescence: By measuring the decay of fluorescence or phosphorescence intensity over time after a pulsed excitation, the excited state lifetimes (τf and τp) can be determined organicchemistrydata.orgnih.govrsc.orgubbcluj.ro. These lifetimes provide insights into the rates of radiative and non-radiative deactivation processes. For example, a short fluorescence lifetime might indicate efficient non-radiative decay or intersystem crossing, while a long phosphorescence lifetime suggests a stable triplet state.

Transient Absorption Spectroscopy: This pump-probe technique monitors changes in the absorption spectrum of a sample over time after excitation by a pump pulse edinst.comvu.ltnih.govprinceton.edunih.gov. It can detect transient species, such as excited singlet states (S₁), triplet states (T₁), or radical ions, even if they are non-emissive ("dark states") nih.gov. By varying the time delay between the pump and probe pulses, the evolution of these excited states and their kinetic processes (e.g., intersystem crossing, energy transfer, charge separation) can be tracked vu.ltnih.govprinceton.edunih.gov. For this compound, transient absorption could reveal the formation and decay of its excited singlet and triplet states, providing a mechanistic understanding of its photophysical behavior.

| Time-Resolved Technique | Parameter Measured | Information Provided | Application for this compound |

| Time-Resolved Fluorescence | Fluorescence Lifetime (τf) | Rate of singlet excited state decay (radiative and non-radiative). | Understanding the efficiency of fluorescence and competitive decay pathways. |

| Time-Resolved Phosphorescence | Phosphorescence Lifetime (τp) | Rate of triplet excited state decay (radiative and non-radiative). | Assessing the stability and persistence of the triplet state, crucial for phosphorescent materials. |

| Transient Absorption | Absorption changes over time (ΔA vs. time and wavelength) | Identification of transient excited states (S₁, T₁, radicals), kinetics of intersystem crossing, energy transfer, and other photophysical processes. | Elucidating the full excited-state manifold and the pathways of energy relaxation, informing design for specific electronic applications. |

Q & A

Q. What are the key experimental design considerations for synthesizing azadibenzothiophene derivatives with high purity?

Methodological Answer: Synthesis protocols should prioritize variables such as reaction temperature, catalyst selection (e.g., palladium complexes for cross-coupling reactions), and solvent polarity to optimize yield and minimize byproducts. For reproducibility, document precise stoichiometric ratios and purification steps (e.g., column chromatography with silica gel). Include characterization data (NMR, HRMS) for at least five derivatives in the main manuscript, with additional data in supplementary materials . Validate purity using HPLC with UV detection at 254 nm, referencing retention times against known standards .

Q. How can researchers address challenges in characterizing this compound isomers using spectroscopic methods?

Methodological Answer: Leverage complementary techniques:

- Mass Spectrometry (HRMS): Differentiate isomers by exact mass and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR): Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping proton signals in aromatic regions.

- X-ray Crystallography: Confirm stereochemistry for crystalline derivatives.

For non-crystalline samples, computational modeling (DFT) can predict electronic structures and assist in spectral interpretation .

Q. What are the best practices for ensuring reproducibility in this compound-based catalytic studies?

Methodological Answer:

- Standardize Protocols: Precisely report reaction conditions (e.g., inert atmosphere, degassing steps).

- Control Experiments: Include blank reactions and internal standards (e.g., dibenzothiophene sulfone) to validate catalytic activity.

- Data Sharing: Deposit raw spectroscopic and chromatographic data in open repositories (e.g., Zenodo) with DOI links in supplementary materials .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental persistence be resolved across studies?

Methodological Answer:

- Meta-Analysis Framework: Systematically compare degradation studies using PRISMA guidelines . Key variables include pH, microbial consortia, and matrix effects (e.g., soil vs. aqueous systems).

- Controlled Replication: Reproduce experiments under standardized OECD guidelines, measuring half-life (t½) using LC-MS/MS with isotopically labeled analogs (e.g., this compound-d10) .

- Statistical Reconciliation: Apply ANOVA to identify outliers and cluster analyses to group studies by environmental parameters .

Q. What advanced techniques differentiate this compound’s Z-series isomers in complex matrices (e.g., petroleum fractions)?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Use Kendrick mass defect analysis to identify Z-series homologs (e.g., Z = -15 for this compound).

- Ion Mobility Spectrometry (IMS): Separate isomers based on collisional cross-section differences.

- Petroleomics Workflow: Combine FT-ICR MS with PCA to correlate isomer abundance with geochemical origin, as demonstrated in NIPER-452 studies .

Q. How can computational models improve the design of this compound-based organic semiconductors?

Methodological Answer:

- DFT Calculations: Optimize HOMO/LUMO levels and charge mobility using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Molecular Dynamics (MD): Simulate thin-film morphology to predict crystallinity and π-π stacking efficiency.

- Experimental Validation: Cross-check predictions with UV-vis absorption edge and Hall effect measurements .

Q. What methodological gaps exist in quantifying this compound’s role in heteroatom removal (hydrodesulfurization) processes?

Methodological Answer:

- Kinetic Modeling: Use Langmuir-Hinshelwood equations to differentiate adsorption rates of this compound vs. dibenzothiophene on MoS2 catalysts.

- In Situ Spectroscopy:** Employ operando XAS to monitor sulfur vacancy formation during reaction cycles.

- Microkinetic Analysis: Compare turnover frequencies (TOF) under varying H2 pressures and temperatures .

Data Reporting and Ethical Considerations

Q. How should researchers document this compound toxicity assays to meet journal standards?

Methodological Answer:

- OECD Compliance: Follow Test No. 423 (acute oral toxicity) or 471 (mutagenicity), including negative controls (e.g., DMSO vehicle).

- Data Transparency: Report IC50 values with 95% confidence intervals and raw viability curves in supplementary files.

- Ethical Statements: Declare IACUC or IRB approvals for in vivo studies, citing protocol numbers .

Q. What strategies mitigate bias in meta-analyses of this compound’s photophysical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.